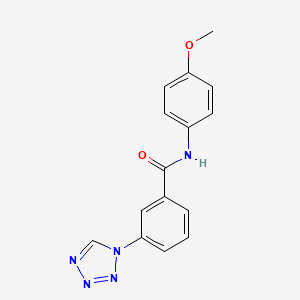

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide

Description

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the 3-position of the benzene core. Tetrazole rings are valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids . The 4-methoxy group may enhance solubility, while the tetrazole moiety could confer unique electronic or steric properties compared to similar compounds .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOYIEZSTQDFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved through the condensation of benzoic acid with an appropriate amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzamide-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogenating agents like bromine (Br2) for halogenation.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide. The introduction of the 4-methoxyphenyl group enhances the efficacy of these compounds against various bacterial strains.

Table 1: Antimicrobial Efficacy of Tetrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 μg/mL |

| This compound | Escherichia coli | 125 μg/mL |

| This compound | Pseudomonas aeruginosa | 125 μg/mL |

The compound has shown moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as a broad-spectrum antimicrobial agent .

Antiparasitic Activity

The antiparasitic properties of tetrazole compounds are also noteworthy. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Entamoeba histolytica, the causative agent of amoebic dysentery.

Case Study: Antiamoebic Activity

In a study evaluating several tetrazole derivatives, one compound demonstrated an IC50 value of 1.05 μM against Entamoeba histolytica, showcasing excellent inhibitory action with minimal cytotoxicity . This suggests that this compound could be a candidate for further development in antiparasitic therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the tetrazole moiety has been explored recently. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines, making them suitable for treating inflammatory conditions.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced edema | 75% |

| Similar benzamide derivatives | Arachidonic acid-induced inflammation | 70% |

These findings suggest that this compound may serve as a basis for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of tetrazole derivatives. SAR studies indicate that modifications at specific positions can significantly enhance the biological activity of these compounds.

Key Findings from SAR Studies:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that alters cellular function.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide core with an N,O-bidentate directing group.

- Synthesis: Reacts 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol.

- The tetrazole in the target compound may instead enhance coordination with metals or biological targets .

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide ()

- Structure: Features a benzamide linked to a quinazolinone and pyrazole moiety.

- Key Differences : The complex heterocyclic system in this compound contrasts with the simpler tetrazole substitution in the target molecule. Such differences influence solubility and bioavailability, with tetrazoles generally offering better metabolic stability .

Compounds with Tetrazole or Related Heterocycles

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Derivatives ()

- Structure : Incorporates a trifluoromethyl-oxadiazole ring instead of tetrazole.

- Functional Impact: Oxadiazoles are less acidic than tetrazoles (pKa ~3.5 vs. The trifluoromethyl group enhances lipophilicity, whereas the methoxy group in the target compound improves water solubility .

Hydrazinecarbothioamides and Triazoles ()

- Structure : Includes hydrazinecarbothioamides (e.g., compounds 4–6) and triazoles (e.g., compounds 7–9).

- Synthesis Comparison : These compounds are synthesized via hydrazide-isothiocyanate condensations, contrasting with the tetrazole introduction in the target compound. Triazole-thione tautomerism (observed in ) is absent in the target molecule, simplifying its spectroscopic characterization .

4-Methoxyphenyl-Containing Analogues

N-(4-Methoxy-phenyl)-N-methyl-acetamide Derivatives ()

- Structure : Includes compounds like 14d and 14e , which have 4-methoxyphenyl groups attached to acetamide cores.

- Synthesis : Prepared via isothiocyanate reactions and alkylation steps. The target compound’s benzamide core likely requires milder conditions compared to the multi-step alkylation in .

Functional and Application Comparisons

Biological Activity

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide, a compound featuring a tetrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{12}N_{6}O

The presence of the tetrazole ring is significant as it mimics carboxylic acids, facilitating interactions with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown varying degrees of efficacy against a range of pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate | |

| Pseudomonas aeruginosa | Moderate inhibition |

The compound has been reported to outperform traditional antibiotics in specific assays, indicating its potential as a novel antimicrobial agent.

2. Anticancer Properties

The anticancer effects of this compound have been investigated in various studies. The mechanism involves the inhibition of specific enzymes and modulation of signaling pathways critical for cancer cell proliferation. For instance:

- Mechanism of Action : The compound can inhibit enzymes by binding to their active sites, effectively blocking their activity and leading to reduced tumor growth.

Research findings suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and death .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Its interaction with G protein-coupled receptors (GPCRs) has shown promise in modulating inflammatory responses:

- Mechanism : The tetrazole moiety enhances binding affinity to proteins involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study published in MDPI highlighted the antimicrobial efficacy against various bacterial strains, demonstrating zones of inhibition comparable to established antibiotics .

- Another research article indicated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : By interacting with GPCRs, it influences cellular signaling pathways related to inflammation and pain.

- Molecular Docking Studies : Computational studies have shown stable interactions with amino acids surrounding enzyme active sites, enhancing binding affinity and specificity.

Q & A

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally validated analogs (e.g., PubChem entries) .

- Solvent Effects : Note deuterated solvent differences (e.g., DMSO-d6 vs. CDCl₃) that alter chemical shifts .

- DFT Calculations : Predict NMR shifts using Gaussian09 to confirm assignments .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability) during lead optimization?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral absorption .

- Cosolvents : Use PEG-400 or cyclodextrins in formulations to improve aqueous solubility .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify sites of rapid oxidation, guiding fluorination or deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.